Cas no 96088-62-9 (propan-2-yl prop-2-ynoate)

propan-2-yl prop-2-ynoate structure
propan-2-yl prop-2-ynoate structure
Nome del prodotto:propan-2-yl prop-2-ynoate
Numero CAS:96088-62-9
MF:C6H8O2
MW:112.126522064209
MDL:MFCD23844325
CID:751580
PubChem ID:15626755

propan-2-yl prop-2-ynoate Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propynoic acid, 1-methylethyl ester
    • propan-2-yl prop-2-ynoate
    • PROPIOLIC ACID ISO-PROPYL ESTER
    • 1-Methylethyl 2-propynoate (ACI)
    • Propiolic acid, isopropyl ester (6CI)
    • Isopropyl 2-propynoate
    • Isopropyl acetylenecarboxylate
    • Isopropyl propiolate
    • Isopropyl propynoate
    • MDL: MFCD23844325
    • Inchi: 1S/C6H8O2/c1-4-6(7)8-5(2)3/h1,5H,2-3H3
    • Chiave InChI: OXXHZTDBNXEEFU-UHFFFAOYSA-N
    • Sorrisi: O=C(OC(C)C)C#C

Proprietà calcolate

  • Massa esatta: 112.052429g/mol
  • Carica superficiale: 0
  • XLogP3: 1.4
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta legami ruotabili: 2
  • Massa monoisotopica: 112.052429g/mol
  • Massa monoisotopica: 112.052429g/mol
  • Superficie polare topologica: 26.3Ų
  • Conta atomi pesanti: 8
  • Complessità: 127
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

propan-2-yl prop-2-ynoate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-178990-0.5g
propan-2-yl prop-2-ynoate
96088-62-9 94%
0.5g
$601.0 2023-09-19
TRC
N756785-50mg
propan-2-yl prop-2-ynoate
96088-62-9
50mg
$ 185.00 2022-06-02
Enamine
EN300-178990-2.5g
propan-2-yl prop-2-ynoate
96088-62-9 94%
2.5g
$1509.0 2023-09-19
Aaron
AR005WA9-250mg
2-Propynoic acid, 1-methylethyl ester
96088-62-9 98%
250mg
$187.00 2025-01-23
Aaron
AR005WA9-1g
2-Propynoic acid, 1-methylethyl ester
96088-62-9 98%
1g
$533.00 2025-01-23
1PlusChem
1P005W1X-1g
2-Propynoic acid, 1-methylethyl ester
96088-62-9 95%
1g
$992.00 2025-02-21
A2B Chem LLC
AC74021-50mg
2-Propynoic acid, 1-methylethyl ester
96088-62-9 95%
50mg
$224.00 2024-07-18
A2B Chem LLC
AC74021-1g
2-Propynoic acid, 1-methylethyl ester
96088-62-9 95%
1g
$846.00 2024-07-18
A2B Chem LLC
AC74021-2.5g
2-Propynoic acid, 1-methylethyl ester
96088-62-9 95%
2.5g
$1624.00 2024-07-18
TRC
N756785-10mg
propan-2-yl prop-2-ynoate
96088-62-9
10mg
$ 50.00 2022-06-02

propan-2-yl prop-2-ynoate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Isopropanol ,  Boron trifluoride etherate Solvents: Isopropanol
Riferimento
The stereochemistry of addition of trialkylammonium and pyridinium tetrafluoroborate salts to activated acetylenes. Preparation of novel dienophiles for Diels-Alder reactions
Jung, Michael E.; Buszek, Keith R., Journal of the American Chemical Society, 1988, 110(12), 3965-9

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate ;  30 min, 25 °C; 25 °C → 90 °C; 3 h, 90 °C; 3 h, 90 °C; 90 °C → rt
1.2 Solvents: Water ;  30 min, cooled
Riferimento
Preparation of hydrazide containing nuclear transport modulators and uses thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Isopropanol
Riferimento
Pyridine-Based Organocatalysts for Regioselective syn-1,2-Silaboration of Terminal Alkynes and Allenes
Morimasa, Yohei; Kabasawa, Kosuke; Ohmura, Toshimichi ; Suginome, Michinori, Asian Journal of Organic Chemistry, 2019, 8(7), 1092-1096

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate ;  3 h, 90 °C
Riferimento
An unexpected Lewis acid catalyzed Diels-Alder cycloaddition of aryl allenes and acrylates
Conner, Michael L.; Brown, M. Kevin, Tetrahedron, 2016, 72(26), 3759-3765

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate Solvents: Isopropanol ;  30 min, 25 °C; 3 h, 25 °C → 90 °C
1.2 Reagents: Water ;  30 min, 90 °C → rt
Riferimento
Preparation of phenyltriazolylpropanoic acid derivatives as nuclear transport modulators
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione
Riferimento
Preparation of triazole-based compounds as nuclear export protein inhibitor
, China, , ,

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate ;  30 min, 25 °C; 25 °C → 90 °C; 3 h, 90 °C; 90 °C → rt
1.2 Solvents: Water ;  30 min, cooled
Riferimento
Methods of promoting wound healing using CRM-1 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate Solvents: Isopropanol ;  2 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Water ;  cooled
Riferimento
Azole derivatives as nuclear transport modulators and their preparation and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate Solvents: Isopropanol ;  10 min, 25 °C; 25 °C → 90 °C; 2 h, 90 °C; 90 °C → 30 °C
1.2 Reagents: Water ;  0 °C
Riferimento
Preparation of N'-substituted pentafluorosulfanyltrifluoromethylphenyl-1H-1,2,4-triazolylacroylhydrazides as nuclear transport modulators
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condizioni di reazione
Riferimento
Hydrazide containing nuclear transport modulators and uses thereof
, United States, , ,

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C; 0 °C → 23 °C; 23 °C
1.2 Solvents: Ethyl acetate ;  1 h, 0 °C
Riferimento
One-Pot Synthesis of Chromone Fused-Pyrrolo[2,1-a]isoquinolines and Indolizino[8,7-b]indoles: Iodine Promoted Oxidative [2+2+1] Annulation of O-acetylphenoxyacrylates with Tetrahydroisoquinolines and Noreleagnines
Shang, Zhi-Hao; Zhang, Xiang-Jin; Li, Yi-Ming; Wu, Rui-Xue; Zhang, Hui-Ru; et al, Journal of Organic Chemistry, 2021, 86(21), 15733-15742

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